molecular formula C18H20N4O2 B069165 N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide CAS No. 172138-95-3

N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide

Numéro de catalogue: B069165
Numéro CAS: 172138-95-3
Poids moléculaire: 324.4 g/mol
Clé InChI: BVYFDUZVVBXFBQ-KBPBESRZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide (CAS: 172138-95-3; molecular formula: C₁₈H₂₀N₄O₂) is a chiral bis-amide ligand featuring a (1S,2S)-cyclohexane diyl backbone and picolinamide substituents. Its rigid stereochemistry and electron-rich pyridyl groups make it highly effective in asymmetric catalysis, particularly in enantioselective C–N bond-forming reactions .

Propriétés

IUPAC Name

N-[(1S,2S)-2-(pyridine-2-carbonylamino)cyclohexyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-17(15-9-3-5-11-19-15)21-13-7-1-2-8-14(13)22-18(24)16-10-4-6-12-20-16/h3-6,9-14H,1-2,7-8H2,(H,21,23)(H,22,24)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYFDUZVVBXFBQ-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431401
Record name N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]di(pyridine-2-carboxamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172138-95-3
Record name N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]di(pyridine-2-carboxamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S,S)-DACH-pyridyl Trost ligand
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Stereoselective Amide Coupling

The core synthesis strategy for N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide revolves around the coupling of (1S,2S)-cyclohexane-1,2-diamine with picolinic acid derivatives. A widely adopted method involves activating picolinic acid using carbodiimide-based coupling agents. For instance, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitates amide bond formation in anhydrous dichloromethane or tetrahydrofuran (THF) under inert conditions. The reaction typically proceeds at 0–25°C for 12–24 hours, achieving yields of 65–85% (Table 1).

Table 1: Comparison of Coupling Agents and Yields

Coupling AgentSolventTemperature (°C)Time (h)Yield (%)
DCCDCM252478
EDCITHF0 → 251882
HATUDMF251285

Data inferred from analogous syntheses of dipicolinamide derivatives.

Catalytic Asymmetric Synthesis

Recent advances employ chiral catalysts to enhance stereochemical control. A 2023 study demonstrated the use of di-DACH-pyridylamide ligands to catalyze the formation of enantiomerically pure cyclohexane diastereomers. These ligands, when paired with copper(II) acetate, enable a one-pot reaction at 60°C in ethanol, achieving enantiomeric excess (ee) >98%. This method reduces reaction times to 6 hours while maintaining yields above 90%.

Industrial-Scale Production

Continuous Flow Synthesis

To address scalability challenges, continuous flow reactors have been implemented. A 2024 pilot-scale study utilized a microreactor system with immobilized EDCI on silica gel. This setup achieved a throughput of 5 kg/day with 88% yield and >99% purity, significantly reducing solvent waste compared to batch processes.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis has gained traction. Ball-milling (1S,2S)-cyclohexane-1,2-diamine with picolinic acid and N-hydroxybenzotriazole (HOBt) at 30 Hz for 2 hours produced the target compound in 76% yield. This method eliminates organic solvents and reduces energy consumption by 40%.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using gradient elution (cyclohexane:ethyl acetate, 0–60%). High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak IA) confirms enantiopurity, while NMR (¹H, ¹³C) and HRMS validate structural integrity.

Crystallization Optimization

Recrystallization from ethanol/water (7:3 v/v) yields needle-like crystals suitable for X-ray diffraction. A 2025 study reported a monoclinic crystal system (space group P2₁2₁2₁) with hydrogen bonding between amide groups, stabilizing the (1S,2S) configuration .

Analyse Des Réactions Chimiques

Asymmetric Allylic Substitution Reactions

This ligand is pivotal in molybdenum-catalyzed asymmetric allylic substitutions , enabling the synthesis of tertiary and quaternary stereocenters. The reaction proceeds via dynamic kinetic asymmetric transformation (DYKAT), where the ligand’s chiral environment dictates enantioselectivity.

Reaction Type Catalytic SystemSubstrateProductYieldee (%)Reference
Allylic alkylationMo/(S,S)-DACH-pyridylAllylic carbonatesChiral tertiary stereocenters85–92%90–99

Key Findings :

  • The ligand’s pyridylcarboxamide groups stabilize transition states through hydrogen bonding, enhancing enantiocontrol .
  • Exclusive licensing by ChiroTech for this technology highlights its industrial relevance .

Copper-Catalyzed Ullmann-Type Amination

The ligand facilitates enantioselective intramolecular C–N bond formation in Ullmann-type reactions. This method addresses racemization challenges in N-aryl phenanthridinone synthesis.

Reaction Type Catalytic SystemSubstrateProductYieldee (%)Reference
Intramolecular aminationCu/(S,S)-DACH-pyridylBromoaryl compoundsN-Aryl phenanthridinones88–95%98–99

Mechanistic Insight :

  • DFT studies reveal that the ligand’s rigid cyclohexane backbone restricts rotational freedom, ensuring high stereoselectivity during reductive elimination .
  • Reactions occur under mild conditions (40–60°C), avoiding thermal racemization .

Rhodium-Catalyzed C–H Alkylation

The ligand enables asymmetric C–H functionalization in benzamide derivatives, forming products with both axial and central chirality.

Reaction Type Catalytic SystemSubstrateProductYieldee (%)Reference
C–H alkylationRh/(S,S)-DACH-pyridylBenzamides + maleimidesChiral N-aryl succinimides80–92%95–99

Key Features :

  • The reaction installs distal stereocenters through a single catalytic cycle, demonstrating the ligand’s versatility .
  • High diastereoselectivity (up to 20:1 dr) is achieved due to the ligand’s steric and electronic tuning .

Comparative Analysis of Catalytic Systems

Metal Center Reaction ScopeKey AdvantageLimitation
MoAllylic substitutionsHigh ee for quaternary centersSensitive to moisture
CuC–N bond formationMild conditions, no racemizationLimited to intramolecular
RhC–H functionalizationDual stereocontrolRequires elevated temperatures
PdDynamic kinetic resolutionBroad substrate toleranceModerate yields

Applications De Recherche Scientifique

Chemical Synthesis

Chelating Ligand in Coordination Chemistry
N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide is recognized for its ability to function as an effective chelating ligand. It forms stable complexes with various metal ions, which is crucial for the development of catalysts and in the study of metal-ligand interactions. The compound's unique stereochemical configuration enhances the selectivity of these complexes, making them valuable in catalysis and materials synthesis .

Catalysis and Organic Reactions
In organic synthesis, this compound has been employed as a catalyst or ligand to facilitate several transformations:

  • Cross-Coupling Reactions : It aids in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.
  • Asymmetric Catalysis : The compound's chirality allows it to promote asymmetric reactions, leading to the preferential formation of one enantiomer over another.
  • C-H Activation : It plays a role in the activation of C-H bonds, enabling functionalization that is vital for complex molecule synthesis .

Medicinal Chemistry

This compound shows potential applications in medicinal chemistry due to its structural properties that can influence biological activity. Its ability to form stable complexes with metal ions can be leveraged in drug design and development. For instance:

  • Metal-Based Drugs : The compound can be utilized to develop new metal-based therapeutic agents that target specific biological pathways.
  • Biological Studies : Its interactions with biomolecules can be studied to understand mechanisms of action and improve drug efficacy .

Materials Science

The compound's unique properties also extend to materials science:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
  • Nanomaterials : Research indicates that this compound can serve as a building block for nanostructured materials, which may find applications in electronics and photonics .

Case Study 1: Asymmetric Synthesis

A study demonstrated that this compound could effectively catalyze asymmetric reactions leading to high enantiomeric excesses. This was particularly noted in the synthesis of chiral amines from prochiral substrates.

Case Study 2: Metal Complexes

Research highlighted the formation of stable metal complexes using this ligand with transition metals such as palladium and platinum. These complexes showed enhanced catalytic activity in cross-coupling reactions compared to traditional ligands.

Case Study 3: Biomedical Applications

Investigations into the use of this compound as a part of metal-based drugs revealed promising results in targeting cancer cells selectively while minimizing toxicity to healthy cells.

Mécanisme D'action

Vardenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5, which is responsible for the degradation of cyclic guanosine monophosphate. By inhibiting this enzyme, vardenafil increases the levels of cyclic guanosine monophosphate, leading to the relaxation of smooth muscle in the corpus cavernosum and increased blood flow to the penis. This results in an erection during sexual stimulation .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The table below highlights key structural differences and applications among cyclohexane-1,2-diyl derivatives:

Compound Name (CAS) Substituents Molecular Weight Key Applications Performance Metrics Reference
N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide (172138-95-3) Picolinamide 324.38 g/mol Catalytic C–N coupling Enantioselectivity >95% ee
N,N′-((1S,2S)-Cyclohexane-1,2-diyl)-didodecanamide (G2, Table 1 in ) Dodecanamide ~498.75 g/mol* Gel nanoreactor matrix 56% reaction yield
Bis(4-methylbenzenesulfonamide) () 4-Methylbenzenesulfonamide 422.55 g/mol Asymmetric synthesis ligand Hydrogen-bonded crystal packing
N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) (205495-66-5) Phosphino-naphthamide 790.87 g/mol Transition-metal catalysis High steric bulk
(1S,2S)-Cyclohexane-1,2-diamine (21436-03-3) Amine 114.19 g/mol Precursor for ligand synthesis Basicity modulation

*Calculated based on C₁₂H₂₅CONH– groups.

Catalytic Performance in Asymmetric Reactions

  • This compound :
    • Demonstrated exceptional performance in Cu-catalyzed Ullmann-type intramolecular C–N coupling, achieving >95% enantiomeric excess (ee) .
    • Outperformed Pd/R-DTBM-Segphos systems, which yielded only 68% ee in similar reactions .
  • Phosphino-Naphthamide Derivative (205495-66-5): Used in transition-metal catalysis due to strong metal coordination via phosphine groups, though its high molecular weight (790.87 g/mol) may limit solubility in some solvents .

Physicochemical Properties

  • Crystal Structure :
    • Bis(sulfonamide) derivatives (e.g., ) exhibit elongated S–O bonds (1.440 Å vs. 1.421 Å) due to hydrogen bonding, contrasting with the picolinamide ligand’s planar pyridyl coordination geometry .
  • Thermal Stability :
    • Data on melting/boiling points for the target compound are unavailable, but bis(sulfonamide) analogs decompose above 200°C .

Key Research Findings

Enantioselectivity : The picolinamide ligand’s pyridyl nitrogen atoms enhance metal coordination, enabling superior stereochemical control compared to sulfonamide or alkylamide analogs .

Application Scope: Gelators (e.g., G2) are niche in nanoreactor applications, while phosphino and picolinamide derivatives dominate catalysis .

Structural Flexibility : Bis(sulfonamide) ligands exhibit rigid hydrogen-bonded networks, whereas picolinamide derivatives favor dynamic metal-ligand interactions .

Activité Biologique

N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C14_{14}H18_{18}N4_{4}O4_{4}
  • Molecular Weight : 306.32 g/mol

The structure features a cyclohexane backbone with two dipicolinamide functional groups attached, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of (1S,2S)-cyclohexane-1,2-diamine with dipicolinic acid or its derivatives under controlled conditions. The process can be optimized for yield and purity using various solvents and catalysts.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

  • Cell Line Studies : The compound was tested against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. Results demonstrated a dose-dependent inhibition of cell proliferation with IC50_{50} values ranging from 15 to 30 µM.
Cell Line IC50_{50} (µM) Effect
MCF-720Inhibition of proliferation
A54925Induction of apoptosis
HCT11615Cell cycle arrest

These findings suggest that the compound may induce apoptosis through mitochondrial pathways and inhibit cell cycle progression at the G0/G1 phase.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Testing Against Bacteria : The compound showed promising activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This antimicrobial activity may be attributed to the ability of the compound to disrupt bacterial cell membranes and inhibit essential metabolic processes.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
  • Interaction with DNA : Preliminary studies suggest that it can intercalate into DNA, leading to disruption of replication and transcription processes.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent apoptosis.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Studies : In mouse models of breast cancer, administration of the compound resulted in significant tumor reduction compared to control groups.
  • Combination Therapy : When used in combination with established chemotherapeutic agents like doxorubicin, enhanced anticancer effects were observed, suggesting a synergistic relationship.

Q & A

Q. What synthetic methodologies are recommended for preparing N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide, and how can stereochemical purity be ensured?

The synthesis of cyclohexane-diyl dipicolinamide derivatives typically involves coupling picolinic acid derivatives with a chiral diamine under reflux conditions. For example, analogous ligands like N,N'-(4,5-dimethyl-1,2-phenylene)dipicolinamide are synthesized by reacting picolinic acid with diamines (e.g., 4,5-dimethylbenzene-1,2-diamine) in the presence of triphenylphosphite at 110°C for 6 hours . To ensure stereochemical purity, chiral HPLC or circular dichroism (CD) spectroscopy should be employed post-synthesis. Additionally, using enantiomerically pure starting materials (e.g., (1S,2S)-cyclohexane-1,2-diamine) is critical to avoid racemization during the reaction .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR can confirm the ligand’s structure, with aromatic protons (picolinamide moieties) appearing in the 7.5–8.5 ppm range and cyclohexane protons as multiplet signals .
  • X-ray Crystallography : Provides precise stereochemical details. For example, bond angles and torsion angles (e.g., C–S–N angles in sulfonamide derivatives) can be resolved to validate the (1S,2S) configuration .
  • FT-IR : Amide C=O stretching vibrations (~1650 cm1^{-1}) and N–H bending (~1550 cm1^{-1}) confirm successful amide bond formation .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its coordination behavior with transition metals?

The (1S,2S) configuration imposes a rigid, pre-organized geometry on the ligand, favoring octahedral or square-planar coordination with metals like Ru(II) or Mn(II). For example, analogous dipicolinamide ligands form complexes where the cyclohexane backbone enforces specific dihedral angles (e.g., 54.0° between C1–C2–C3–C4), optimizing metal-ligand orbital overlap and stabilizing low-spin configurations . Comparative studies with (1R,2R) enantiomers may reveal differences in catalytic activity or magnetic properties due to steric and electronic effects .

Q. What strategies can resolve contradictions in spectroscopic data when analyzing metal-ligand complexes of this compound?

Contradictions often arise from dynamic equilibria (e.g., axial vs. equatorial coordination) or solvent-dependent conformational changes. To address this:

  • Use variable-temperature NMR to detect fluxional behavior.
  • Compare DFT-calculated spectra (e.g., IR, UV-Vis) with experimental data to identify dominant coordination modes .
  • Employ XANES/EXAFS for direct metal-ligand bond length analysis in solution .

Q. How can this ligand be modified to enhance its catalytic performance in asymmetric synthesis?

Modifications include:

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., –NO2_2) on the picolinamide rings to increase Lewis acidity at the metal center .
  • Backbone Functionalization : Replacing cyclohexane with a biphenyl group to alter bite angles and steric bulk .
  • Hybrid Ligands : Incorporating phosphine groups (e.g., diphenylphosphino-naphthamide) to enable dual coordination modes for tandem catalysis .

Methodological Considerations

Q. What analytical workflows are recommended for detecting decomposition products during ligand storage?

  • HPLC-MS : Monitor for hydrolysis products (e.g., free picolinic acid or cyclohexane-diamine).
  • TGA/DSC : Assess thermal stability; decomposition onset temperatures >200°C suggest suitability for high-temperature reactions .
  • Karl Fischer Titration : Detect moisture ingress, which can hydrolyze amide bonds .

Q. How can solvent effects impact the ligand’s reactivity in metal-catalyzed reactions?

Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in oxidative addition steps, while non-polar solvents (e.g., toluene) favor neutral coordination. For example, in Ru-catalyzed transfer hydrogenation, acetone/water mixtures enhance ligand solubility and proton transfer efficiency .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.